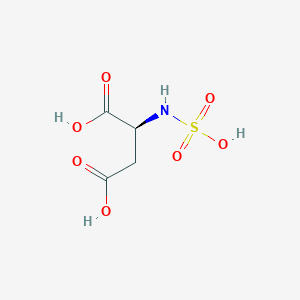

L-Aspartic acid, N-sulfo-

Beschreibung

L-Aspartic acid (L-Asp) is a non-essential amino acid with critical roles in biochemical pathways, including the urea cycle and nucleotide synthesis. Industrially, it is synthesized from fumaric acid via enzymatic catalysis using aspartase . Recent advancements focus on optimizing its production through enzyme coupling (e.g., maleate isomerase and aspartase) and extraction methods . Derivatives of L-Asp, such as N-sulfo-L-aspartic acid, are of interest due to modified solubility, reactivity, and applications in pharmaceuticals and materials science.

Eigenschaften

Molekularformel |

C4H7NO7S |

|---|---|

Molekulargewicht |

213.17 g/mol |

IUPAC-Name |

(2S)-2-(sulfoamino)butanedioic acid |

InChI |

InChI=1S/C4H7NO7S/c6-3(7)1-2(4(8)9)5-13(10,11)12/h2,5H,1H2,(H,6,7)(H,8,9)(H,10,11,12)/t2-/m0/s1 |

InChI-Schlüssel |

LWYJYUHXHRXFHU-REOHCLBHSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)NS(=O)(=O)O)C(=O)O |

Kanonische SMILES |

C(C(C(=O)O)NS(=O)(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-sulfo- typically involves the sulfonation of L-aspartic acid. One common method is the reaction of L-aspartic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of L-Aspartic acid, N-sulfo- often employs enzymatic methods due to their efficiency and selectivity. For example, genetically engineered strains of Escherichia coli can be used to produce L-aspartic acid, which is then sulfonated using chemical methods. This approach combines the advantages of biotechnological production with chemical synthesis to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

L-Aspartic acid, N-sulfo- can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .

Wissenschaftliche Forschungsanwendungen

L-Aspartic acid, N-sulfo- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It plays a role in studying enzyme-substrate interactions and protein folding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.

Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes .

Wirkmechanismus

The mechanism of action of L-Aspartic acid, N-sulfo- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzymatic activity, influence metabolic pathways, and alter cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

L-Glutamic Acid and DL-Aspartic Acid

- Structural Differences :

L-Glutamic acid (L-Glu) differs from L-Asp by an additional methylene group in its side chain (β-carboxyl vs. γ-carboxyl). Computational studies reveal L-Glu has a larger polar surface area (141.3 Ų vs. 132.1 Ų for L-Asp) and higher polarizability (36.3 vs. 30.1 ų), influencing solubility and intermolecular interactions . - Thermal Behavior: L-Asp and DL-Asp exhibit monoclinic crystal structures, while L-Glu and its solid solutions with L-Asp are orthorhombic. Thermal expansion coefficients correlate with hydrogen bonding: L-Asp contracts along the ac-plane due to shear deformations in monoclinic systems, whereas L-Glu expands anisotropically .

N-Substituted Derivatives

Electrochemical Detection and Sensor Performance

- Ag/ZnO Nanosheet Sensors: Detect L-Asp in serum (3.5 µM LOD) with a linear range of 15–105 µM . Comparatively, imprinted carbon nanotube sensors achieve lower LODs (0.016–0.025 µM) but require complex fabrication .

- Impact of Substituents: Sulfonated derivatives may alter oxidation potentials due to electron-withdrawing effects, necessitating sensor recalibration. For example, N-sulfo groups could shift peak currents in differential pulse voltammetry .

Thermal Stability and Crystallographic Properties

- Thermal Deformation :

L-Asp and DL-Asp undergo anisotropic contraction (up to -1.5% along a-axis) when heated to 220°C, while L-Glu expands by +2.3% along b-axis. These behaviors are governed by hydrogen bond networks and crystal packing . - Synthetic Byproducts : L-Asp is a common impurity in L-asparagine synthesis (up to 0.24% in industrial batches), highlighting purification challenges for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.